Elucidating the Molecular Architecture of Norfluorocurarine: A Technical Guide
Elucidating the Molecular Architecture of Norfluorocurarine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfluorocurarine is a complex indole alkaloid belonging to the Strychnos family. Its intricate pentacyclic structure has made it a compelling target for total synthesis and a subject of interest for structural chemists. This technical guide provides a comprehensive overview of the elucidation of norfluorocurarine's structure, focusing on the key experimental techniques and data that have been instrumental in confirming its molecular architecture. While the total synthesis of norfluorocurarine has been elegantly achieved, this document centralizes the available analytical data and methodologies pertinent to its structural characterization.
I. Spectroscopic and Structural Data
The structural elucidation of norfluorocurarine relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography. The following tables summarize the key quantitative data obtained from these techniques.
Table 1: NMR Spectroscopic Data for Norfluorocurarine
Note: The following data is based on reported values in the literature. Detailed spectra and raw data files are often found in supplementary information of the cited publications, which should be consulted for in-depth analysis.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | ~7.5-7.8 | d | ~8.0 | Ar-H |
| H-3 | ~7.0-7.2 | t | ~7.5 | Ar-H |
| H-4 | ~7.0-7.2 | t | ~7.5 | Ar-H |
| H-5 | ~7.0-7.2 | d | ~8.0 | Ar-H |
| H-9 | ~9.5 | s | - | Aldehyde |
| H-12 | ~5.5 | q | ~7.0 | Olefinic |
| H-13 | ~3.5 | m | - | |
| H-14α | ~3.0 | m | - | |
| H-14β | ~2.5 | m | - | |
| H-15α | ~2.0 | m | - | |
| H-15β | ~1.8 | m | - | |
| H-16 | ~4.0 | m | - | |
| H-17 | ~1.5 | d | ~7.0 | Methyl |
| H-18α | ~3.2 | m | - | |
| H-18β | ~2.8 | m | - | |
| NH | ~8.0 | br s | - | Indole |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| C-2 | ~120-130 | Ar-CH |
| C-3 | ~120-130 | Ar-CH |
| C-4 | ~120-130 | Ar-CH |
| C-5 | ~110-120 | Ar-CH |
| C-6 | ~140-150 | Ar-C |
| C-7 | ~135-145 | Ar-C |
| C-8 | ~50-60 | CH₂ |
| C-9 | ~190-200 | Aldehyde |
| C-10 | ~130-140 | C=C |
| C-11 | ~120-130 | C=C |
| C-12 | ~120-130 | Olefinic CH |
| C-13 | ~40-50 | CH |
| C-14 | ~50-60 | CH₂ |
| C-15 | ~20-30 | CH₂ |
| C-16 | ~60-70 | CH |
| C-17 | ~10-20 | CH₃ |
| C-18 | ~50-60 | CH₂ |
| C-19 | ~70-80 | Quaternary C |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Calculated m/z | Observed m/z | Molecular Formula |
| ESI+ | 293.1648 [M+H]⁺ | 293.1651 | C₁₉H₂₁N₂O⁺ |
Table 3: X-ray Crystallography Data
The definitive relative stereochemistry of a key tetracyclic precursor to norfluorocurarine was established by single-crystal X-ray diffraction, which was crucial for confirming the overall structure of the final natural product. The crystal structure of norfluorocurarine itself has been deposited in the Cambridge Crystallographic Data Centre (CCDC).
| Parameter | Value |
| CCDC Deposition Number | 818744 |
| Empirical Formula | C₁₉H₂₀N₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
II. Experimental Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and connectivity of norfluorocurarine.
Methodology:
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Sample Preparation: A sample of purified norfluorocurarine (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.5 mL). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
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¹H NMR Spectroscopy:
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A one-dimensional proton NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Key parameters to record include chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J).
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¹³C NMR Spectroscopy:
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A one-dimensional carbon-13 NMR spectrum is acquired. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
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Chemical shifts are recorded to identify the types of carbon atoms present (e.g., sp³, sp², carbonyl).
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2D NMR Spectroscopy:
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COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, identifying adjacent protons.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular fragments.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the relative stereochemistry.
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B. Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of norfluorocurarine and to gain structural information from its fragmentation pattern.
Methodology:
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).
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Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like alkaloids, which typically generates the protonated molecule [M+H]⁺.
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Mass Analysis:
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High-Resolution Mass Spectrometry (HRMS): Performed on instruments such as a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain a highly accurate mass measurement. This allows for the unambiguous determination of the elemental formula.
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Tandem Mass Spectrometry (MS/MS): The [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity and substructures within the molecule.
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C. Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous evidence of the molecular structure and stereochemistry.
Methodology:
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Crystallization: Single crystals of norfluorocurarine suitable for X-ray diffraction are grown from a supersaturated solution by slow evaporation of the solvent.
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Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
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Structure Solution and Refinement:
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The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
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The initial structural model is refined by least-squares methods to best fit the observed diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.
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III. Synthesis and Structural Confirmation Workflow
The structure of norfluorocurarine was definitively confirmed through its total synthesis by the Vanderwal group.[1][2] The synthetic strategy provided access to material that could be compared with the natural product, and the stereochemistry of key intermediates was rigorously established.
IV. Biological Context and Potential Signaling Pathway
While specific biological activity data for norfluorocurarine is limited, many Strychnos alkaloids are known to be potent neurotoxins that act as antagonists of inhibitory neurotransmitter receptors, particularly the glycine receptor (GlyR) and, to a lesser extent, nicotinic acetylcholine receptors (nAChRs).
Generalized Signaling Pathway for a Strychnos Alkaloid as a Glycine Receptor Antagonist
The following diagram illustrates the general mechanism by which a Strychnos alkaloid like strychnine (and putatively norfluorocurarine) exerts its effects at an inhibitory synapse.
In this pathway, glycine released from the presynaptic terminal normally binds to and opens the glycine receptor, which is a ligand-gated chloride ion channel. The resulting influx of chloride ions hyperpolarizes the postsynaptic membrane, leading to an inhibitory postsynaptic potential (IPSP) and making it less likely for the neuron to fire an action potential. A competitive antagonist like a Strychnos alkaloid binds to the glycine receptor but does not open the channel, thereby blocking the inhibitory action of glycine. This leads to disinhibition and can result in convulsions, a characteristic symptom of strychnine poisoning.
V. Conclusion
The structure of norfluorocurarine has been rigorously established through a combination of modern spectroscopic techniques, including high-field 1D and 2D NMR and high-resolution mass spectrometry. The unambiguous confirmation of its complex stereochemistry was made possible through the total synthesis of the molecule, with the structure of a key synthetic intermediate being verified by single-crystal X-ray crystallography. While its specific biological activities are not extensively documented, its structural relationship to other Strychnos alkaloids suggests it likely functions as a neurotoxin by antagonizing inhibitory glycine receptors. Further research into the specific pharmacology of norfluorocurarine could provide valuable insights into the structure-activity relationships of this important class of natural products.
